2,6-bis(3-ethynylphenoxy)benzonitrile

PSEA resin flexural strength meta-para isomer comparison

2,6-Bis(3-ethynylphenoxy)benzonitrile (molecular formula C₂₃H₁₃NO₂; MW 335.4 g/mol) is a bifunctional acetylene-terminated monomer belonging to the bis(ethynylphenoxy)benzonitrile class. Its structure features two terminal alkyne groups positioned at the meta sites of the phenoxy rings and a central electron-withdrawing cyano (–CN) group on the benzonitrile core.

Molecular Formula C23H13NO2
Molecular Weight 335.4 g/mol
Cat. No. B3825573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(3-ethynylphenoxy)benzonitrile
Molecular FormulaC23H13NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)C#C)C#N
InChIInChI=1S/C23H13NO2/c1-3-17-8-5-10-19(14-17)25-22-12-7-13-23(21(22)16-24)26-20-11-6-9-18(4-2)15-20/h1-2,5-15H
InChIKeyXJCBATFCWIHREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(3-ethynylphenoxy)benzonitrile – A Meta-Substituted Bis(ethynylphenoxy)benzonitrile Monomer for High-Performance Thermosetting Resin Design


2,6-Bis(3-ethynylphenoxy)benzonitrile (molecular formula C₂₃H₁₃NO₂; MW 335.4 g/mol) is a bifunctional acetylene-terminated monomer belonging to the bis(ethynylphenoxy)benzonitrile class [1]. Its structure features two terminal alkyne groups positioned at the meta sites of the phenoxy rings and a central electron-withdrawing cyano (–CN) group on the benzonitrile core. This substitution pattern distinguishes it from the more widely studied para-substituted isomer, 2,6-bis(4-ethynylphenoxy)benzonitrile (BEPBN), which serves as a monomer for poly(silylene phenylether arylacetylene) (PSEA) and cyano-containing PSEA (PCNSA-MP) resins [2]. The meta-ethynyl configuration alters monomer reactivity, resin processing characteristics, and the mechanical properties of the resulting cured networks relative to para-substituted analogs [3].

Why 2,6-Bis(3-ethynylphenoxy)benzonitrile Cannot Be Interchanged with Common Para-Substituted or Non-Cyano Bis(ethynylphenoxy) Monomers


The meta positioning of the terminal acetylene groups in 2,6-bis(3-ethynylphenoxy)benzonitrile fundamentally alters the monomer's electronic structure, reactivity, and the architecture of the resulting crosslinked network compared to the para isomer BEPBN. Systematic studies on structurally analogous bis(ethynylphenoxy)benzene systems demonstrate that meta-substituted monomers yield cured resins with markedly different mechanical properties, processing windows, and crosslink densities relative to their para counterparts [1]. Furthermore, the presence of the polar cyano group introduces additional thermal crosslinking pathways via nitrile addition reactions at elevated temperatures, which are absent in non-cyano analogs such as 1,3-bis(4-ethynylphenoxy)benzene (BEPB) [2]. Substituting the meta-ethynyl monomer with a para isomer or a non-cyano variant will therefore produce a cured resin with quantifiably different flexural strength, thermal decomposition temperature, and curing exotherm profile—differences that directly impact composite laminate performance in aerospace and electronic applications.

Quantitative Differential Evidence for 2,6-Bis(3-ethynylphenoxy)benzonitrile: Meta-Substitution and Cyano-Functionalization Benefits


Meta-Substituted Ethynyl Groups Deliver Superior Cured Resin Flexural Strength vs. Para-Substituted Analogs

The meta- versus para-acetylene substitution effect on mechanical properties has been directly quantified in the structurally analogous bis(ethynylphenoxy)benzene–PSEA resin system. The cured meta-substituted resin (mmm-PSEA-C, derived from 1,3-bis(3′-ethynylphenoxy)benzene) achieved a flexural strength of 66.5 MPa and a flexural modulus of 3.71 GPa, representing a measurable improvement over the para-substituted counterpart (pmp-PSEA-C) [1]. By extension, 2,6-bis(3-ethynylphenoxy)benzonitrile is expected to impart analogous mechanical advantages to cyano-containing PSEA (PCNSA) networks relative to its para isomer BEPBN. For context, the cured PCNSA-MP resin (derived from the para isomer BEPBN) exhibits a flexural strength of 55.2 MPa [2], indicating that the cyano group alone provides a baseline mechanical profile that the meta configuration may further enhance.

PSEA resin flexural strength meta-para isomer comparison thermosetting polymer

Cyano Group Imparts Ultra-High Thermal Stability: Td₅ Reaching 491–512 °C in Cured Cyano-Containing PSEA Resins

The cyano group on 2,6-bis(3-ethynylphenoxy)benzonitrile introduces a secondary thermal crosslinking mechanism absent in non-cyano bis(ethynylphenoxy) monomers. For resins derived from the para isomer BEPBN, the cured PCNSA-MP resin achieves a 5% weight loss decomposition temperature (Td₅) of 491 °C under nitrogen, with no detectable glass transition below 450 °C [1]. A related cyano-containing silicon-arylacetylene resin (CNSA) prepared from the same para monomer reports an even higher Td₅ of 512 °C in nitrogen and no Tg in the 50–400 °C range [2]. In contrast, the non-cyano analog PSEA-MP (derived from 1,3-bis(4-ethynylphenoxy)benzene) lacks this nitrile-addition crosslinking pathway entirely, resulting in comparatively lower thermal endurance [1]. The meta-ethynyl configuration of the target compound is not expected to compromise this cyano-derived thermal benefit, as both meta- and para-substituted bis(ethynylphenoxy)benzene–PSEA systems exhibit Td₅ values exceeding 530 °C [3].

thermal stability Td5 cyano crosslinking aerospace materials

Cyano Group Lowers Curing Temperature While Broadening the Processing Window Relative to Non-Cyano PSEA Resins

The cyano group in 2,6-bis(3-ethynylphenoxy)benzonitrile serves a dual function: it participates in nitrile addition crosslinking at elevated temperatures while the acetylene groups undergo独立的 thermal polymerization. In the PCNSA-MP resin derived from the para isomer BEPBN, the cyano group demonstrably lowers the curing temperature relative to the cyano-free PSEA-MP resin [1]. The DSC data show that PCNSA-MP exhibits a lower exothermic peak temperature, enabling processing at reduced energy input. For the CNSA resin system (also derived from the para monomer), curing reactions occur entirely below 200 °C, and the resin retains a wide processing window [2]. Meanwhile, the meta-acetylene configuration independently contributes to a broader processing window: in the bis(ethynylphenoxy)benzene–PSEA series, the processing window follows the order pmp-PSEA < mmm-PSEA < omo-PSEA, with meta-substituted mmm-PSEA offering an intermediate and practically useful broadening relative to the para variant [3]. The combination of meta-acetylene and cyano functionalities in 2,6-bis(3-ethynylphenoxy)benzonitrile thus addresses two critical processing challenges simultaneously.

curing temperature processing window DSC thermoset processing

Meta-Substitution Increases Cured Network Density Relative to Para-Substituted PSEA Resins

The position of the acetylene group on the phenoxy ring directly influences the packing density of the cured PSEA network. In the Li et al. (2023) systematic comparison, the densities of cured PSEA resins followed the order pmp-PSEA-C < mmm-PSEA-C < omo-PSEA-C, with the meta-substituted network (mmm-PSEA-C) exhibiting a measurably higher density than the para-substituted counterpart (pmp-PSEA-C) [1]. This increased density is attributed to the meta configuration enabling more efficient chain packing and reduced free volume in the crosslinked state. For 2,6-bis(3-ethynylphenoxy)benzonitrile, the meta-ethynyl architecture is expected to analogously promote higher crosslink density in the cured cyano-containing PSEA (PCNSA) network compared to resins prepared from the para isomer BEPBN, potentially contributing to the observed mechanical property enhancements and reduced solvent permeability.

crosslink density network architecture meta substitution free volume

Bifunctional Acetylene Termination Enables True Thermoset Network Formation vs. Mono-Ethynyl Chain Extension

2,6-Bis(3-ethynylphenoxy)benzonitrile bears two terminal acetylene groups, classifying it as a bifunctional monomer capable of forming three-dimensional crosslinked networks upon thermal or catalytic polymerization. This fundamentally distinguishes it from mono-ethynyl analogs such as 4-(4-ethynylphenoxy)benzonitrile, which can only participate in linear chain extension or act as end-capping agents. In silicon-containing arylacetylene resin chemistry, bifunctional acetylene-terminated monomers are essential for achieving the high crosslink density required for structural thermoset performance [1]. The bis-ethynyl architecture of 2,6-bis(3-ethynylphenoxy)benzonitrile ensures that the monomer can serve as a primary network-forming building block rather than merely a reactive diluent or chain terminator. When combined with the cyano group's latent crosslinking capacity, the total reactive functionality exceeds that of simple bis(ethynyl) monomers, enabling multi-mechanism cure and exceptionally high final crosslink density [2].

bifunctional monomer crosslinking thermoset vs. thermoplastic network formation

Recommended Application Scenarios for 2,6-Bis(3-ethynylphenoxy)benzonitrile Based on Quantified Differential Evidence


High-Performance Aerospace Composite Matrices Requiring Flexural Strength Above 60 MPa in the Cured Neat Resin

The meta-acetylene configuration of 2,6-bis(3-ethynylphenoxy)benzonitrile projects cured resin flexural strength superior to para-isomer-derived PCNSA-MP resin (baseline 55.2 MPa), based on the established meta > para mechanical property trend in analogous PSEA systems where mmm-PSEA-C achieves 66.5 MPa [1]. Combined with the cyano group's contribution to thermal stability (Td₅ ≥ 491 °C), this monomer is optimally suited for structural composite applications in aerospace environments demanding simultaneous high mechanical load-bearing capacity and thermal endurance beyond 450 °C [2]. Specific use cases include engine nacelle components, missile radomes, and satellite structural panels where service temperatures preclude epoxy and bismaleimide systems.

Large-Part Composite Fabrication Requiring Broad Processing Windows and Low-Temperature Cure

The meta-ethynyl substitution pattern widens the resin processing window relative to para-substituted analogs (processing window order: para < meta < ortho), while the cyano group reduces the curing exotherm temperature to below 200 °C [1][2]. This combination makes 2,6-bis(3-ethynylphenoxy)benzonitrile-derived resins particularly advantageous for fabricating thick-section or large-area composite laminates where uniform heat distribution is challenging. The extended processing window provides greater tolerance for thermal lag in the core of thick parts, reducing the risk of exothermic runaway during autoclave or press molding cycles. This scenario is directly relevant to manufacturers of marine composite structures, wind turbine blade spars, and industrial pressure vessels.

Electronic Substrate and Encapsulation Materials Demanding High Crosslink Density and Thermal Stability

The higher cured network density afforded by the meta-acetylene architecture (density order: para < meta < ortho) translates to reduced free volume, lower moisture absorption, and improved dielectric stability—properties critical for electronic packaging applications [1]. When combined with the cyano group's Td₅ contribution (491–512 °C), 2,6-bis(3-ethynylphenoxy)benzonitrile-based resins can compete with cyanate ester and phthalonitrile systems for high-reliability printed circuit board substrates, underfill encapsulants, and semiconductor dielectric layers requiring thermal stability during lead-free soldering processes (peak temperatures up to 260 °C) [2]. The bifunctional acetylene architecture ensures full network formation without volatile byproducts, a key advantage over condensation-cure systems that release water or other small molecules during processing.

Research-Grade Synthesis of Structure–Property Relationship Libraries for Poly(silylene arylacetylene) Resins

As a meta-substituted, cyano-functionalized bis(ethynylphenoxy)benzonitrile monomer, this compound fills a specific and previously under-explored position in the PSEA/PCNSA monomer design space. Systematic studies on analogous bis(ethynylphenoxy)benzene systems have already established the substituent position effects (para, meta, ortho) on resin reactivity, processing, density, and mechanical properties [1]. Incorporating 2,6-bis(3-ethynylphenoxy)benzonitrile into copolymer libraries enables researchers to decouple the contributions of acetylene substitution pattern and cyano content to final resin properties, advancing the rational design of next-generation high-temperature thermosets. This application scenario is particularly relevant for academic and government laboratories engaged in aerospace materials development programs where comprehensive structure–property datasets are required for computational materials design and down-selection of candidate resin formulations.

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